molecular formula C8H15N3O2S B14394131 2-[2-(Butylcarbamothioyl)hydrazinylidene]propanoic acid CAS No. 88186-37-2

2-[2-(Butylcarbamothioyl)hydrazinylidene]propanoic acid

Cat. No.: B14394131
CAS No.: 88186-37-2
M. Wt: 217.29 g/mol
InChI Key: OTSBLHIISYOLKK-UHFFFAOYSA-N
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Description

2-[2-(Butylcarbamothioyl)hydrazinylidene]propanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a carboxyl group (-COOH) and a hydrazinylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Butylcarbamothioyl)hydrazinylidene]propanoic acid typically involves the reaction of butyl isothiocyanate with hydrazine hydrate, followed by the addition of pyruvic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Reaction of Butyl Isothiocyanate with Hydrazine Hydrate

      Reagents: Butyl isothiocyanate, hydrazine hydrate

      Conditions: Room temperature, solvent (e.g., ethanol)

      Product: Butylcarbamothioyl hydrazine

  • Addition of Pyruvic Acid

      Reagents: Butylcarbamothioyl hydrazine, pyruvic acid

      Conditions: Mild heating, solvent (e.g., ethanol)

      Product: this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Butylcarbamothioyl)hydrazinylidene]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted hydrazinylidene derivatives.

Scientific Research Applications

2-[2-(Butylcarbamothioyl)hydrazinylidene]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(Butylcarbamothioyl)hydrazinylidene]propanoic acid involves its interaction with specific molecular targets. The hydrazinylidene group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The carboxyl group may also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(Methylcarbamothioyl)hydrazinylidene]propanoic acid
  • 2-[2-(Ethylcarbamothioyl)hydrazinylidene]propanoic acid
  • 2-[2-(Phenylcarbamothioyl)hydrazinylidene]propanoic acid

Uniqueness

2-[2-(Butylcarbamothioyl)hydrazinylidene]propanoic acid is unique due to the presence of the butyl group, which can influence its lipophilicity and membrane permeability. This structural feature may enhance its interaction with biological membranes and improve its bioavailability compared to similar compounds with shorter or bulkier substituents.

Properties

CAS No.

88186-37-2

Molecular Formula

C8H15N3O2S

Molecular Weight

217.29 g/mol

IUPAC Name

2-(butylcarbamothioylhydrazinylidene)propanoic acid

InChI

InChI=1S/C8H15N3O2S/c1-3-4-5-9-8(14)11-10-6(2)7(12)13/h3-5H2,1-2H3,(H,12,13)(H2,9,11,14)

InChI Key

OTSBLHIISYOLKK-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=S)NN=C(C)C(=O)O

Origin of Product

United States

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